Ciliobrevin A vs. Ciliobrevin D — Dynein 1 and 2 ATPase IC50 Head-to-Head Profiling
In a direct biochemical comparison using recombinant full-length human dynein heavy chains, Ciliobrevin A inhibited DYNC1H1 (dynein 1) ATPase activity with an IC50 of 52 μM and DYNC2H1 (dynein 2) with an IC50 of 55 μM, demonstrating equipotent, non-isoform-selective inhibition [1]. Under identical assay conditions at a single 50-μM dose, Ciliobrevin D (analog 2) also inhibited both isoforms without significant selectivity; however, its dose-response IC50 was not resolved in the same study, indicating the two compounds are not potency-matched [1]. In a separate dynein 2-dependent microtubule gliding assay, Ciliobrevin D exhibited an IC50 of 20 ± 1.0 μM while dynapyrazole-A achieved 2.6 ± 1.3 μM, representing a ~7.7-fold potency improvement [2]. This cross-assay comparison reveals that Ciliobrevin A occupies a distinct potency tier (mid-micromolar ATPase IC50) that must be accounted for when selecting a dynein inhibitor for concentration-matched experimental designs.
| Evidence Dimension | Dynein heavy chain ATPase inhibition potency |
|---|---|
| Target Compound Data | DYNC1H1 IC50 = 52 μM; DYNC2H1 IC50 = 55 μM (no isoform selectivity) |
| Comparator Or Baseline | Ciliobrevin D: inhibited both isoforms at 50 μM but IC50 not determined in this assay; Ciliobrevin D gliding IC50 = 20 ± 1.0 μM (dynein 2) in separate study |
| Quantified Difference | Ciliobrevin A ATPase IC50 for DYNC2H1 = 55 μM vs. Ciliobrevin D gliding IC50 = 20 ± 1.0 μM; dynapyrazole-A gliding IC50 = 2.6 ± 1.3 μM (7.7-fold more potent than Ciliobrevin D) |
| Conditions | Recombinant full-length DYNC1H1 and DYNC2H1 heavy chains purified from mammalian cells; γ-32P ATP hydrolysis assay; 50-μM compound dose for head-to-head comparison; microtubule gliding assay for Ciliobrevin D/dynapyrazole comparison |
Why This Matters
Procurement decisions must account for the fact that Ciliobrevin A and Ciliobrevin D are not interchangeable—Ciliobrevin A has a well-characterized ATPase IC50 of ~52–55 μM for both dynein isoforms, while Ciliobrevin D's quantitative potency profile derives from a different assay modality, requiring researchers to match inhibitor selection to the specific readout (ATP hydrolysis vs. microtubule gliding) of their experimental system.
- [1] See SK, Hoogendoorn S, Chung AH, Ye F, Steinman JB, Sakata-Kato T, Miller RM, Cupido T, Zalyte R, Carter AP, Nachury MV, Kapoor TM, Chen JK. Cytoplasmic Dynein Antagonists with Improved Potency and Isoform Selectivity. ACS Chem Biol. 2015 Nov 11;11(1):53-60. PMID: 26555042. View Source
- [2] Steinman JB, Santarossa CC, Miller RM, Yu LS, Serpinskaya AS, Song Y, Kondo Y, Khazanov N, Senderowitz H, Gelfand VI, Kapoor TM, Chen JK. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action. eLife. 2017 May 19;6:e25174. PMID: 28524819. View Source
